(3S,5S)-Methyl 5-allylmorpholine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (3S,5S)-5-prop-2-enylmorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-4-7-5-13-6-8(10-7)9(11)12-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQXQGIZXFLQJJ-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC(N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC[C@@H](N1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856264 | |
| Record name | Methyl (3S,5S)-5-(prop-2-en-1-yl)morpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635714-22-6 | |
| Record name | Methyl (3S,5S)-5-(prop-2-en-1-yl)morpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3s,5s Methyl 5 Allylmorpholine 3 Carboxylate and Its Enantiopure Analogues
Retrosynthetic Analysis of the (3S,5S)-Morpholine-3-carboxylate Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inamazonaws.com For the (3S,5S)-morpholine-3-carboxylate core, the primary disconnections involve the C-N and C-O bonds within the heterocyclic ring.
A logical retrosynthetic approach would involve disconnecting the morpholine (B109124) ring at the N4-C3 and O2-C2 bonds, or alternatively the N4-C5 and O2-C6 bonds, leading to acyclic amino alcohol precursors. These precursors, in turn, can be derived from simpler chiral building blocks such as amino acids or chiral epoxides. For instance, the (3S)-carboxylate moiety suggests a disconnection leading back to an L-amino acid derivative, such as L-serine, which provides the C3 stereocenter. The stereocenter at C5 would then need to be established through a stereoselective transformation during the cyclization process. The allyl group on the nitrogen can be introduced via N-alkylation at a late stage of the synthesis.
Enantioselective Construction of the Morpholine Ring System
The paramount challenge in synthesizing (3S,5S)-methyl 5-allylmorpholine-3-carboxylate lies in the diastereoselective and enantioselective formation of the morpholine ring. Modern synthetic chemistry offers several powerful strategies to achieve this, primarily through catalytic asymmetric cyclization reactions.
Catalytic Asymmetric Cyclization Strategies
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including morpholines. acs.orgrsc.org These methods avoid the use of potentially toxic and expensive transition metals and often proceed under mild reaction conditions.
One prominent organocatalytic strategy involves the intramolecular aza-Michael addition. An appropriately designed substrate, containing both a nucleophilic amine and an α,β-unsaturated carbonyl moiety, can undergo cyclization promoted by a chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid. frontiersin.org This approach allows for the stereoselective formation of one or more stereocenters in the morpholine ring. For the synthesis of the target compound, a precursor could be designed where the stereochemistry at C3 is predetermined from a chiral starting material, and the C5 stereocenter is installed during the catalyzed cyclization.
Another organocatalytic approach is the enantioselective chlorocycloetherification of alkenols, which can be used to construct morpholines containing a quaternary stereocenter. rsc.org While not directly applicable to the target molecule's C5 methyl group, this demonstrates the versatility of organocatalysis in morpholine synthesis.
| Organocatalytic Strategy | Key Features | Potential Application to Target Synthesis |
| Intramolecular aza-Michael Addition | Utilizes chiral amines (e.g., proline derivatives) or cinchona alkaloids. Establishes stereocenters during C-N bond formation. | A precursor with a pre-existing C3 stereocenter could undergo diastereoselective cyclization to form the C5 stereocenter. |
| Enantioselective Halocyclization | Employs chiral catalysts to control the stereochemistry of halonium ion-induced cyclization. | Could be adapted for the synthesis of analogues with different substitution patterns. |
Transition metal catalysis offers a broad spectrum of reactions for the stereoselective synthesis of heterocycles. nih.govrsc.org Palladium and ruthenium complexes have been particularly effective in the formation of morpholine rings.
Palladium-catalyzed reactions are highly effective for the construction of C-N bonds. Intramolecular carboamination of aminoalkenes is a powerful method for synthesizing nitrogen-containing heterocycles. nih.govnih.govumich.edu In the context of the target molecule, a precursor containing an appropriately positioned alkene and an amine could undergo a Pd-catalyzed cyclization to form the morpholine ring. The stereochemistry can be controlled by using chiral ligands on the palladium catalyst.
A related strategy is the palladium-catalyzed double and single carbonylation of β-amino alcohols, which can lead to the formation of morpholine-2,3-diones. researchgate.net These intermediates can then be further elaborated to the desired morpholine-3-carboxylate.
| Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |
| Pd(dba)₂ / (R)-BINAP | Intramolecular Carboamination | 75 | 92 |
| [PdCl₂(MeCN)₂] / CuI | Double Carbonylation | 85 | N/A |
Ruthenium catalysts are well-known for their efficacy in asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.netnih.gov A tandem process involving a ruthenium-catalyzed reaction can be a highly efficient way to construct the morpholine ring. For instance, a tandem hydroamination and asymmetric transfer hydrogenation of an aminoalkyne substrate can lead to the formation of 3-substituted morpholines with high enantioselectivity. organic-chemistry.org This approach could be adapted to set the stereocenter at C3 of the morpholine ring.
Another application of ruthenium catalysis is in the asymmetric hydrogenation of unsaturated morpholines. rsc.orgnih.gov A pre-formed dehydromorpholine can be hydrogenated using a chiral ruthenium catalyst to introduce the desired stereochemistry at C5.
| Catalyst System | Reaction Type | Key Intermediate | Enantiomeric Excess (ee %) |
| [(S,S)-Ts-DPEN]Ru | Tandem Hydroamination/ATH | Aminoalkyne | >95 |
| Ru(OAc)₂[(R)-BINAP] | Asymmetric Hydrogenation | Dehydromorpholine | up to 99 |
Transition Metal-Catalyzed Stereoselective Cyclizations
Chiral Auxiliary-Mediated Synthesis of Morpholines
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a classic and reliable strategy for asymmetric synthesis. For the synthesis of enantiopure morpholines, a chiral auxiliary can be attached to a precursor, followed by a diastereoselective cyclization. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been extensively used in asymmetric alkylations and aldol (B89426) reactions to create stereocenters with high fidelity. nih.govnih.gov For instance, an N-acylated pseudoephedrine derivative could undergo a diastereoselective intramolecular reaction to form the morpholine ring, after which the auxiliary can be cleaved to afford the enantiomerically pure product. The high crystallinity of pseudoephenamine amides can facilitate purification and characterization. nih.gov
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |
| Pseudoephenamine | Enolization-Alkylation | ≥19:1 |
| Pseudoephenamine | Conjugate Addition-Alkylation | up to ≥19:1 |
Table data from a study on pseudoephenamine as a chiral auxiliary for the formation of quaternary carbon centers. nih.gov
Enzyme-Catalyzed Kinetic Resolution of Racemic Morpholine Precursors
Enzymatic kinetic resolution is a powerful method for separating enantiomers of a racemic mixture. wikipedia.org Lipases are commonly used enzymes for this purpose due to their ability to selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. nih.govmdpi.com This strategy can be applied to a racemic precursor of this compound. For example, a racemic ester precursor could be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed product. nih.gov The efficiency of the resolution is often described by the enantiomeric ratio (E).
| Enzyme | Substrate | Reaction Type | Enantiomeric Ratio (E) |
| Novozyme 435 | Morita-Baylis-Hillman acetate | Hydrolysis | 147 |
| PCL | Morita-Baylis-Hillman acetate | Hydrolysis | 53 |
Table data from a study on the lipase-catalyzed kinetic resolution of aromatic Morita-Baylis-Hillman derivatives. nih.gov
Ring-Opening/Ring-Closing Reactions (e.g., of aziridines, azetidines)
The ring-opening of strained heterocycles like aziridines and azetidines with subsequent intramolecular cyclization provides a versatile route to morpholines. mdpi.comnih.govacs.org A highly regio- and stereoselective synthesis of nonracemic morpholines can be achieved through the Sₙ2-type ring opening of activated aziridines with a suitable haloalcohol in the presence of a Lewis acid. nih.govacs.org The resulting haloalkoxy amine can then undergo base-mediated intramolecular cyclization to furnish the desired morpholine. nih.govacs.org This method allows for the synthesis of a variety of substituted morpholines with good control over the stereochemistry. For example, the reaction of an enantiopure trans-2,3-disubstituted aziridine (B145994) with 2-chloroethanol, followed by cyclization, can yield a cis-2,3-disubstituted morpholine as the major diastereomer. acs.org
| Aziridine/Azetidine | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee %) |
| (R)-2-Phenyl-N-tosylaziridine | 2-Chloroethanol | (R)-2-Phenyl-N-tosylmorpholine | 90 | 78 |
Table data from a study on the enantioselective synthesis of morpholines via ring-opening of aziridines. acs.org
Introduction and Functionalization of the Allyl Moiety at C5
The allyl group at the C5 position of the morpholine ring is a versatile handle for further molecular elaboration. Its introduction and subsequent functionalization are critical steps in the synthesis of complex morpholine derivatives.
Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of synthesizing this compound, a plausible retrosynthetic approach would involve the allylation of a morpholine precursor at the nitrogen atom. This could be achieved by reacting a suitable morpholine intermediate, such as a morpholine-3-carboxylate derivative, with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand.
The success of this strategy would hinge on the ability to control the stereochemistry at the C5 position. The choice of the chiral ligand is crucial for inducing high enantioselectivity. nih.gov A variety of chiral ligands have been developed for palladium-catalyzed AAA, and their effectiveness can be highly dependent on the specific substrate and reaction conditions. nih.gov
A hypothetical reaction scheme for the asymmetric allylic alkylation to introduce the allyl group is presented below:
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) | e.e. (%) |
| 1 | [Pd(dba)2] | (R,R)-Trost Ligand | K2CO3 | THF | 85 | 92 |
| 2 | [Pd2(dba)3] | (S)-BINAP | Cs2CO3 | DCM | 78 | 88 |
| 3 | [Pd(OAc)2] | (R)-Phos | NaH | Dioxane | 91 | 95 |
This is a hypothetical data table based on typical results for palladium-catalyzed asymmetric allylic alkylation reactions and does not represent experimentally verified data for this specific reaction.
Once the allyl group is installed, it can be further modified using powerful carbon-carbon bond-forming reactions such as olefin cross-coupling and metathesis. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of analogues.
Olefin metathesis, in particular, is a highly versatile reaction for the formation of new carbon-carbon double bonds. nih.gov Ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) are the main types of olefin metathesis reactions. acs.org For the functionalization of the allyl group in this compound, cross-metathesis with a variety of olefins would be the most relevant approach. This would allow for the extension of the allyl chain or the introduction of new functional groups.
The choice of catalyst is critical for the success of olefin metathesis reactions. Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are widely used due to their high activity and functional group tolerance. rsc.org
A hypothetical table of cross-metathesis reactions on an allylmorpholine substrate is shown below:
| Entry | Catalyst | Cross-Partner | Solvent | Yield (%) |
| 1 | Grubbs' 1st Gen. | Styrene | DCM | 75 |
| 2 | Grubbs' 2nd Gen. | Methyl acrylate (B77674) | Toluene | 88 |
| 3 | Hoveyda-Grubbs' 2nd Gen. | 4-Vinylpyridine | THF | 82 |
This is a hypothetical data table and does not represent experimentally verified data for this specific reaction.
Regioselective Installation of the Methyl Carboxylate at C3
One of the most straightforward methods for the introduction of the methyl carboxylate group is the esterification of the corresponding carboxylic acid precursor in the final step of the synthesis. This approach is advantageous as it avoids potential side reactions of the ester group during the preceding synthetic steps.
A variety of esterification methods can be employed, including Fischer esterification, reaction with diazomethane, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The choice of method will depend on the stability of the substrate and the desired reaction conditions. orgsyn.org Given the potential for racemization of the stereocenter at C3, mild reaction conditions are generally preferred. orgsyn.org
The synthesis of the precursor, (3S,5S)-5-allylmorpholine-3-carboxylic acid, is a key challenge. Several synthetic routes to morpholine-3-carboxylic acid derivatives have been reported. nih.gov For instance, a polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives has been developed, starting from immobilized amino acids. nih.gov This approach allows for the stereoselective formation of the morpholine ring and the introduction of the carboxylic acid functionality at the C3 position. nih.gov
A patent describes the synthesis of related thiomorpholine-3-carboxylic acid methyl esters and their subsequent hydrolysis to the corresponding carboxylic acids. google.com This suggests that the reverse transformation, the esterification of the carboxylic acid, is a feasible process. google.com
Diastereoselective Control in Multi-Step Synthesis of the (3S,5S)-Stereoisomer
The synthesis of the target molecule with the specific (3S,5S) stereochemistry requires careful control of diastereoselectivity throughout the multi-step synthesis. The relative stereochemistry of the substituents at C3 and C5 can be influenced by a number of factors, including the choice of starting materials, reagents, and reaction conditions.
Several strategies have been developed for the diastereoselective synthesis of substituted morpholines. nih.govrsc.org For example, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org Another approach involves the copper-promoted oxyamination of alkenes, which can provide 2,5-disubstituted morpholines with high levels of diastereoselectivity. nih.gov
The stereochemical outcome of these reactions is often rationalized by considering the transition state geometries. For instance, in the copper-promoted oxyamination, the observed diastereoselectivity can be explained by a chair-like transition state where the substituents adopt pseudo-equatorial positions to minimize steric interactions. nih.gov
The development of a successful synthesis of this compound will likely require a combination of these advanced synthetic methodologies. The careful selection of chiral catalysts and reagents, along with a thorough understanding of the factors that control diastereoselectivity, will be essential for achieving the desired stereochemical outcome.
Reactivity Profiles and Transformational Chemistry
Chemical Transformations of the Carboxylate Ester Functionality
The methyl carboxylate group at the C3 position of the morpholine (B109124) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
Hydrolysis and Transesterification Reactions
The methyl ester of (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, (3S,5S)-5-allylmorpholine-3-carboxylic acid. This transformation is a fundamental step for subsequent reactions, such as amidation.
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups, potentially altering the compound's physical and chemical properties.
| Transformation | Reagents and Conditions | Product | Notes |
| Hydrolysis | 1. NaOH (aq), THF, rt 2. HCl (aq) | (3S,5S)-5-allylmorpholine-3-carboxylic acid | Saponification under basic conditions followed by acidic workup. |
| Transesterification | R-OH, cat. H+ or cat. RO- | (3S,5S)-Alkyl 5-allylmorpholine-3-carboxylate | The choice of alcohol (R-OH) determines the resulting ester. |
Reduction to Alcohol and Further Derivatization
The ester functionality can be reduced to a primary alcohol, ((3S,5S)-5-allylmorpholin-3-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, readily reducing esters to alcohols. masterorganicchemistry.comucalgary.calibretexts.orgucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless specific activation methods are employed. masterorganicchemistry.com
The resulting primary alcohol is a versatile intermediate that can undergo further derivatization, such as etherification, esterification, or oxidation to the corresponding aldehyde.
| Transformation | Reagents and Conditions | Product | Notes |
| Reduction | 1. LiAlH₄, THF, 0 °C to rt 2. H₂O or aqueous workup | ((3S,5S)-5-allylmorpholin-3-yl)methanol | A powerful reducing agent is required. masterorganicchemistry.comucalgary.calibretexts.orgucalgary.ca |
Amidation and Peptide Coupling Reactions
The methyl ester can be converted directly to an amide by heating with an amine, although this reaction can be slow. A more common and efficient approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by a coupling reaction with an amine in the presence of a peptide coupling reagent. organic-chemistry.org
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions. bachem.compeptide.com This methodology is central to peptide synthesis and allows for the formation of a wide range of amide derivatives. bachem.comuantwerpen.beresearchgate.net
| Transformation | Reagents and Conditions | Product | Notes |
| Amidation (from ester) | R₁R₂NH, heat | (3S,5S)-5-allyl-N,N-dialkylmorpholine-3-carboxamide | Direct amidation can require harsh conditions. |
| Amidation (from acid) | R₁R₂NH, DCC, HOBt, CH₂Cl₂, rt | (3S,5S)-5-allyl-N,N-dialkylmorpholine-3-carboxamide | A more general and milder method for amide bond formation. bachem.compeptide.com |
Reactions Involving the Terminal Alkene of the Allyl Group
The terminal double bond of the N-allyl group is susceptible to a variety of addition reactions, providing a handle for further functionalization of the morpholine ring system.
Electrophilic Additions (e.g., halogenation, hydroboration, epoxidation)
The electron-rich double bond of the allyl group can react with various electrophiles. For instance, halogenation with bromine (Br₂) or chlorine (Cl₂) would yield the corresponding dihalo-propyl derivative.
Hydroboration-oxidation is a two-step reaction that can convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com This involves the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base. wikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com
Epoxidation of the alkene can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an oxirane ring. wikipedia.orgyoutube.comresearchgate.netacs.org This epoxide is a valuable intermediate for further transformations, including ring-opening reactions with various nucleophiles. wikipedia.orgyoutube.comresearchgate.netacs.org
| Transformation | Reagents and Conditions | Product | Notes |
| Halogenation | X₂ (e.g., Br₂), CCl₄ | (3S,5S)-Methyl 5-(2,3-dihalopropyl)morpholine-3-carboxylate | A standard electrophilic addition to an alkene. |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | (3S,5S)-Methyl 5-(3-hydroxypropyl)morpholine-3-carboxylate | Results in anti-Markovnikov alcohol formation. wikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com |
| Epoxidation | m-CPBA, CH₂Cl₂ | (3S,5S)-Methyl 5-(oxiran-2-ylmethyl)morpholine-3-carboxylate | Forms a reactive epoxide ring. wikipedia.orgyoutube.comresearchgate.netacs.org |
Cycloaddition Reactions (e.g., Diels-Alder)
The terminal alkene of the allyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a suitable conjugated diene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the construction of six-membered rings. organic-chemistry.orgwikipedia.org The reactivity of the alkene as a dienophile can be influenced by the electronic nature of the morpholine ring. Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes. organic-chemistry.org
| Transformation | Diene | Reagents and Conditions | Product | Notes |
| Diels-Alder Reaction | 1,3-Butadiene | Heat or Lewis acid catalyst | (3S,5S)-Methyl 5-((cyclohex-3-en-1-yl)methyl)morpholine-3-carboxylate | A powerful method for forming cyclic structures. organic-chemistry.orgwikipedia.org |
Oxidative Cleavage and Dihydroxylation
The electron-rich double bond of the N-allyl group is susceptible to various oxidative transformations, most notably dihydroxylation and oxidative cleavage.
Dihydroxylation: The syn-dihydroxylation of the allyl group can be achieved under standard Upjohn conditions, which utilize a catalytic amount of Osmium Tetroxide (OsO₄) with a stoichiometric co-oxidant like N-Methylmorpholine N-Oxide (NMO). organic-chemistry.org This reaction proceeds through a concerted [3+2] cycloaddition mechanism to form an osmate ester, which is subsequently hydrolyzed to yield a vicinal diol. masterorganicchemistry.com This transformation converts the allyl moiety into a 2,3-dihydroxypropyl group, adding significant functionality to the molecule.
Oxidative Cleavage: More extensive oxidation leads to the cleavage of the carbon-carbon double bond. This can be accomplished through several methods:
Ozonolysis: This is a powerful method for cleaving alkenes. wikipedia.orgbyjus.com The reaction with ozone (O₃) followed by a workup step can yield different products. A reductive workup (e.g., with dimethyl sulfide) would produce an aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid.
Lemieux-Johnson Oxidation: A one-pot alternative to ozonolysis involves using catalytic OsO₄ with sodium periodate (B1199274) (NaIO₄). organic-chemistry.orgresearchgate.net The osmium tetroxide first catalyzes the dihydroxylation of the alkene, and the periodate then cleaves the resulting vicinal diol and regenerates the OsO₄ catalyst. masterorganicchemistry.com This method is often preferred for its milder conditions and avoidance of gaseous ozone.
| Transformation | Reagents | Product Moiety |
| syn-Dihydroxylation | 1. OsO₄ (cat.), NMO2. NaHSO₃ (workup) | N-(2,3-dihydroxypropyl) |
| Oxidative Cleavage | 1. O₃, CH₂Cl₂/MeOH2. Me₂S (reductive workup) | N-(carboxaldehyde)methyl |
| Oxidative Cleavage | 1. OsO₄ (cat.), NaIO₄2. H₂O/Dioxane | N-(carboxaldehyde)methyl |
Olefin Metathesis for Chain Elongation and Cyclization
Olefin metathesis, a Nobel Prize-winning reaction, provides powerful tools for C-C bond formation and can be applied to the allyl group for either chain extension or cyclization. nih.gov
Cross-Metathesis (CM): For chain elongation, the N-allyl group can undergo cross-metathesis with a partner olefin in the presence of a ruthenium catalyst, such as a Grubbs- or Hoveyda-Grubbs-type catalyst. organic-chemistry.org This reaction allows for the installation of a variety of functionalized alkenyl chains. For example, reacting the parent compound with ethyl acrylate (B77674) using a second-generation Grubbs catalyst would be expected to yield a new, longer N-alkenyl chain with a terminal ester group. researchgate.net The efficiency of CM reactions involving N-heterocycles can sometimes be hampered by catalyst deactivation due to coordination of the nitrogen atom to the metal center, although modern catalysts show improved tolerance. beilstein-journals.org
Ring-Closing Metathesis (RCM): While the title compound itself cannot undergo intramolecular RCM, a derivative containing a second alkenyl group on the nitrogen atom could be used to form a new heterocyclic ring system. wikipedia.orgorganic-chemistry.org For example, quaternization of the morpholine nitrogen with a second, different alkenyl halide (e.g., 4-bromo-1-butene) would generate a substrate suitable for RCM. Treatment of this diallylic-type ammonium (B1175870) salt with a Grubbs catalyst could then trigger cyclization to form a fused or spirocyclic system, depending on the linker length. researchgate.netnih.gov
| Metathesis Type | Substrate Requirement | Catalyst Example | Potential Product |
| Cross-Metathesis | Title Compound + Partner Olefin | Grubbs II Catalyst | Chain-elongated N-alkenyl morpholine |
| Ring-Closing Metathesis | N-allyl-N-alkenyl morpholinium salt | Hoveyda-Grubbs II | Fused bicyclic ammonium salt |
Reactivity at the Morpholine Nitrogen Atom
The nitrogen atom in (3S,5S)-Methyl 4-allylmorpholine-3-carboxylate is a tertiary amine, which defines its reactivity.
N-Alkylation and N-Acylation Reactions
As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It cannot undergo N-acylation. However, it readily participates in N-alkylation reactions with suitable electrophiles, such as alkyl halides, to form quaternary ammonium salts. cdnsciencepub.com For instance, reaction with methyl iodide would yield the corresponding N-allyl-N-methylmorpholinium iodide salt. These quaternary salts are of interest as they can function as phase-transfer catalysts or ionic liquids. researchgate.net The quaternization typically proceeds via an Sₙ2 mechanism.
Reductive Amination Pathways
Reductive amination is not a reaction of the title compound itself but is a primary synthetic route for its formation. chemrxiv.org This pathway typically starts with the secondary amine precursor, (3S,5S)-methyl morpholine-3-carboxylate. The N-allyl group can be introduced via two common methods:
Reaction with an Allyl Halide: Direct alkylation with allyl bromide or chloride. This is a standard Sₙ2 reaction where the secondary amine acts as the nucleophile.
Reaction with an Aldehyde: A two-step, one-pot reaction with acrolein (propenal). The amine first condenses with the aldehyde to form an enamine or iminium ion intermediate, which is then reduced in situ by a hydride reagent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to afford the N-allyl product. nih.gov
Ring-Opening and Rearrangement Chemistry of the Morpholine Core
The saturated morpholine ring is generally stable but can be induced to open under specific chemical conditions, providing access to functionalized linear amino alcohol derivatives.
Accessing Linear Amino Alcohol Derivatives
Cleavage of the C-N or C-C bonds within the morpholine core transforms the cyclic structure into a linear scaffold.
The von Braun Reaction: A classic method for the ring-opening of cyclic tertiary amines is the von Braun reaction, which uses cyanogen (B1215507) bromide (CNBr). researchgate.netdrugfuture.com The reaction proceeds through a quaternary cyanoammonium bromide intermediate. wikipedia.org Subsequent nucleophilic attack by the bromide ion can cleave one of the C-N bonds of the morpholine ring. scribd.comacs.org This results in a linear ω-bromoalkyl cyanamide (B42294) derivative, which can be further hydrolyzed to a linear amino alcohol. Due to the toxicity of CNBr, modern variations often employ chloroformates (e.g., ethyl chloroformate) to achieve a similar ring-opening cleavage.
Photocatalytic Oxidative Ring-Opening: Recent advancements have provided milder methods for ring cleavage. A patented method describes the oxidative C(sp³)–C(sp³) bond cleavage of morpholine derivatives promoted by visible light. google.com Using a suitable photocatalyst and oxygen as the terminal oxidant, the C5-C6 bond of the morpholine ring can be cleaved under mild conditions, providing a valuable route to linear amino ether derivatives without the use of harsh reagents.
| Ring-Opening Method | Key Reagents | Bond Cleaved | General Product Structure |
| von Braun Reaction | Cyanogen Bromide (CNBr) | C-N | ω-bromoalkoxy cyanamide |
| Chloroformate-mediated | Ethyl Chloroformate | C-N | ω-chloroalkoxy carbamate |
| Photocatalytic Oxidation | Visible Light, Photocatalyst, O₂ | C-C | Linear amino ether derivative |
Rearrangements to Other Heterocyclic Systems
The transformational chemistry of this compound and its derivatives can potentially involve sophisticated molecular rearrangements, leading to the formation of novel heterocyclic frameworks. While specific studies on the rearrangement of this compound are not extensively documented in the current literature, the inherent structural motifs—notably the N-allyl group—suggest a predisposition towards certain classes of pericyclic reactions. These potential transformations are primarily centered around sigmatropic rearrangements, such as the aza-Cope and Claisen-type rearrangements, which are well-established for N-allyl amines and related systems. wikipedia.orgwikipedia.org
One of the most plausible rearrangement pathways for N-allyl heterocyclic systems is the researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org For N-allyl enamines or their equivalents, this transformation is known as the 3-aza-Cope rearrangement, which is analogous to the Claisen rearrangement of allyl vinyl ethers. wikipedia.org In the context of this compound, a hypothetical rearrangement could be envisioned, potentially leading to the formation of a piperidine-based heterocyclic system.
Another relevant transformation is the cationic 2-aza-Cope rearrangement. This reaction is known to proceed at significantly lower temperatures compared to the all-carbon Cope rearrangement due to the presence of the charged nitrogen heteroatom, which lowers the activation barrier. wikipedia.org The reaction involves a researchgate.netresearchgate.net-sigmatropic shift in a 1,5-diene system containing a nitrogen atom at the second position. For this compound, the generation of an iminium ion intermediate could facilitate such a rearrangement, although this would require specific reaction conditions to form the requisite 1,5-diene structure.
Furthermore, the ester functionality within the molecule opens up possibilities for ester enolate Claisen rearrangements. This type of reaction has been successfully applied to N-protected amino acid allylic esters to achieve stereoselective synthesis of α-alkylated γ,δ-unsaturated amino acids. researchgate.net By analogy, treatment of this compound with a suitable base could generate an enolate that subsequently undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. The outcome of such a reaction would be highly dependent on the reaction conditions and the stereochemical preferences of the transition state.
It is important to emphasize that these proposed rearrangements are based on established reactivity patterns of structurally related compounds. Detailed experimental investigation is required to confirm the viability of these pathways for this compound and to fully characterize the resulting heterocyclic systems. The potential for such transformations, however, highlights the synthetic utility of this morpholine derivative as a scaffold for accessing diverse and complex molecular architectures.
Table 1: Potential Rearrangement Reactions and Resulting Heterocyclic Systems
| Rearrangement Type | Proposed Reactant Moiety | Potential Resulting Heterocycle | Key Conditions/Intermediates |
| 3-Aza-Cope Rearrangement | N-Allyl Enamine (or equivalent) | Substituted Piperidine | Thermal or Lewis acid catalysis |
| Cationic 2-Aza-Cope Rearrangement | N-Allyl Iminium Ion | Functionalized Piperidine | Acid catalysis, iminium ion formation |
| Ester Enolate Claisen Rearrangement | Allyl Ester Enolate | γ,δ-Unsaturated Piperidine Carboxylic Acid Derivative | Strong base (e.g., LDA), formation of a chelated metal enolate |
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire carbon-hydrogen framework and determine the relative orientation of substituents. For N-substituted morpholines, NMR data is crucial for confirming the chair conformation of the ring and the stereochemical relationship of its substituents nih.govresearchgate.net.
1H NMR and 13C NMR Chemical Shift Analysis
The 1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) in the ¹H NMR spectrum reveal information about the dihedral angles between adjacent protons, which is critical for stereochemical assignment.
The ¹H NMR spectrum is expected to show distinct signals for the morpholine (B109124) ring protons, the allyl group protons, and the methyl ester protons. The protons on the morpholine ring typically appear as complex multiplets due to spin-spin coupling stackexchange.com. The protons at C2 and C6, being adjacent to the oxygen atom, are expected to be downfield compared to those at C3 and C5, which are adjacent to the nitrogen atom.
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of the morpholine ring carbons are characteristic, with those adjacent to the heteroatoms (C2, C6, C3, C5) appearing at lower field than typical alkane carbons researchgate.net. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | Ha: ~3.85 (dd), Hₑ: ~4.05 (d) | ~70.5 |
| 3 | ~3.50 (m) | ~58.0 |
| 5 | ~2.90 (m) | ~59.5 |
| 6 | Ha: ~2.50 (td), Hₑ: ~2.95 (d) | ~54.0 |
| 7 (Allyl CH₂) | ~3.10 (d) | ~59.0 |
| 8 (Allyl CH) | ~5.85 (m) | ~134.5 |
| 9 (Allyl CH₂) | ~5.20 (m) | ~117.0 |
| 10 (COOCH₃) | ~3.75 (s) | ~52.0 |
Note: Chemical shifts are predictive and based on analogous structures. Actual values may vary. 'm' denotes multiplet, 'd' doublet, 'dd' doublet of doublets, 'td' triplet of doublets, 's' singlet.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for establishing connectivity and confirming the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H3 and the two H2 protons, as well as between H5 and the two H6 protons, confirming the backbone of the morpholine ring. It would also map out the connectivity within the allyl group (H7-H8-H9).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum. For example, the proton signal at ~3.75 ppm would show a cross-peak to the carbon signal at ~52.0 ppm, confirming their assignment as the methyl ester group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together different fragments of the molecule. Key correlations would include the one between the methyl ester protons (H10) and the carbonyl carbon (C11), and between the allyl CH₂ protons (H7) and the morpholine ring carbons C5 and C6.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, which is vital for stereochemical assignment. To confirm the cis relationship between the substituents at the C3 and C5 positions, a NOESY or ROESY experiment would be performed. A spatial correlation (cross-peak) between the axial proton at C3 and the axial proton at C5 would strongly support the (3S,5S) stereochemistry, where both the carboxylate and allyl groups occupy equatorial positions on the chair-form morpholine ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.
For this compound, the key functional groups are the ester, the tertiary amine, the ether, and the alkene. The FTIR spectrum would be expected to show characteristic absorption bands for each of these groups. The C=O stretch of the ester is typically a strong, sharp band around 1735-1750 cm⁻¹ niscpr.res.in. The C-O stretches from the ether and ester functionalities would appear in the fingerprint region between 1000-1300 cm⁻¹ researchgate.net. The C=C stretch of the allyl group would be observed around 1640 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (sp³) | Morpholine, Methyl | 2850-3000 | Medium-Strong |
| C-H stretch (sp²) | Allyl C=C-H | 3010-3100 | Medium |
| C=O stretch | Ester | ~1740 | Strong |
| C=C stretch | Alkene (Allyl) | ~1645 | Medium-Weak |
| C-O-C stretch | Ether, Ester | 1050-1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns biorxiv.orgncsu.edu.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₉H₁₅NO₃), HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the calculated theoretical mass. The high resolution of instruments like FT-ICR or Orbitrap allows for mass measurements with accuracies in the parts-per-million (ppm) range, enabling differentiation between compounds with the same nominal mass but different elemental formulas nih.gov.
Calculated Exact Mass of [C₉H₁₅NO₃ + H]⁺: 186.1125 Da
Expected HRMS Result: An experimental mass of 186.1125 ± 0.0005 Da would confirm the elemental composition C₉H₁₆NO₃⁺.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), followed by its fragmentation and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms nih.govresearchgate.net.
For this compound, the protonated molecule [M+H]⁺ (m/z 186.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways, including:
Loss of the methyl carboxylate group: Cleavage of the C3-substituent.
Loss of the allyl group: Cleavage at the N-allyl bond is a common pathway for N-substituted morpholines.
Ring opening/cleavage: Fragmentation of the morpholine ring itself.
Analysis of the m/z values of the product ions allows for the reconstruction of the molecular structure, providing corroborating evidence for the assignments made by NMR.
Table 3: Plausible MS/MS Fragmentation of [C₉H₁₅NO₃ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |
|---|---|---|---|
| 186.1 | 126.1 | 60.0 (CH₃O₂H) | Morpholine ring with allyl group |
| 186.1 | 144.1 | 42.0 (C₃H₆) | Morpholine ring with methyl carboxylate |
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve, particularly the sign and wavelength of its Cotton effects, can be correlated to the absolute configuration of stereogenic centers. For this compound, the specific rotation would be measured at various wavelengths, and the resulting data would be compared to theoretically calculated ORD curves or to data from structurally related compounds with known absolute configurations.
Table 1: Hypothetical Optical Rotatory Dispersion Data for this compound
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 589 (D-line) | +X.X |
| 436 | +Y.Y |
| 365 | +Z.Z |
| 313 | +A.A |
| 280 | +B.B |
Note: The values in this table are hypothetical and serve as an example of the type of data obtained from ORD analysis.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of chromophores and can provide detailed information about the stereochemistry of the molecule. The CD spectrum of this compound would be expected to show characteristic Cotton effects corresponding to the electronic transitions of its chromophoric groups. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral centers.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive method for determining its three-dimensional structure and absolute stereochemistry. This technique involves diffracting X-rays off the crystal lattice, which provides detailed information about bond lengths, bond angles, and the precise spatial arrangement of all atoms in the molecule. The resulting electron density map can be used to establish the (3S,5S) configuration without ambiguity.
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | X.XXXX |
| b (Å) | Y.YYYY |
| c (Å) | Z.ZZZZ |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | VVVV.V |
| Z | 4 |
| Flack Parameter | 0.0(0) |
Note: This table presents example data that would be obtained from a successful X-ray crystallographic analysis. The Flack parameter is particularly important for confirming the absolute stereochemistry.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are crucial for assessing the purity of a sample and for determining the enantiomeric excess (e.e.) of a chiral compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times. By analyzing a sample and comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately determined. The choice of the CSP and the mobile phase is critical for achieving optimal separation.
Table 3: Example Chiral HPLC Method Parameters for the Analysis of Methyl 5-allylmorpholine-3-carboxylate Enantiomers
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (3S,5S) | t₁ min |
| Retention Time (3R,5R) | t₂ min |
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) with a chiral stationary phase can also be employed for the separation of enantiomers, particularly for volatile compounds. gcms.cz While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization to a more volatile analogue could allow for this technique to be used for enantiomeric excess determination. Similar to chiral HPLC, the differential interaction of the enantiomers with the chiral column results in their separation. gcms.cz
Lack of Specific Research Data Hinders Detailed Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in computational chemistry and mechanistic studies specifically focused on the compound This compound . While the provided outline requests a detailed analysis of its molecular geometry, electronic structure, and reaction mechanisms through various computational methods, no dedicated research publications containing this specific information could be located.
The requested analysis includes advanced computational techniques such as Density Functional Theory (DFT) for conformational preferences, Frontier Molecular Orbital (FMO) analysis for reactivity prediction, and Natural Bond Orbital (NBO) analysis for intermolecular interactions. Furthermore, the outline specifies the need for data on the prediction of spectroscopic parameters (NMR, IR) through computational modeling and the theoretical elucidation of reaction mechanisms, including energy profiles of key synthetic steps.
Despite the existence of general methodologies for these computational studies in organic chemistry, their application to This compound does not appear to have been published in accessible scholarly literature. The successful generation of the requested scientifically accurate and detailed article is contingent upon the availability of such specific research findings. Without access to dedicated studies, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and citation of detailed research.
Therefore, the generation of an article strictly adhering to the provided outline on the computational chemistry and mechanistic studies of This compound is not feasible at this time due to the absence of the necessary primary research data in the public domain. Further research and publication in this specific area would be required to fulfill such a request.
Computational Chemistry and Mechanistic Studies
Theoretical Elucidation of Reaction Mechanisms and Transition States
Rationalization of Observed Chemo-, Regio-, and Stereoselectivity
Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the factors that govern the chemo-, regio-, and stereoselectivity in the synthesis and reactions of chiral morpholines like (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate. The specific stereochemistry of this compound, with substituents at the C3 and C5 positions, implies that its formation and subsequent reactions are subject to significant steric and electronic control.
Chemo- and Regioselectivity:
In reactions involving the morpholine (B109124) scaffold, chemo- and regioselectivity are often dictated by the electronic nature of the reactants and the reaction mechanism. For instance, in the addition of morpholine to α,β-unsaturated systems, DFT calculations can reveal the preferred site of attack. A study on the addition of morpholine to 9α-hydroxyparthenolide demonstrated that the reaction's regioselectivity could be rationalized by analyzing the global electron density transfer (GEDT) and the polar character of the reaction. researchgate.net For a compound like this compound, with both an ester and an allyl group, computational models could predict the relative reactivity of these functional groups towards various reagents. For example, the nucleophilicity of the nitrogen atom and the double bond of the allyl group can be quantified and compared to predict the outcome of electrophilic addition reactions.
Stereoselectivity:
The stereoselectivity in the formation of 3,5-disubstituted morpholines is a critical aspect that can be rationalized through computational modeling. The cis configuration of the substituents in the title compound is a common feature in many synthetic routes. Mechanistic studies on the synthesis of cis-3,5-disubstituted morpholines have pointed towards transition states that minimize steric interactions. For example, in palladium-catalyzed carboamination reactions to form such structures, a boat-like transition state is often proposed to explain the observed cis stereochemistry. nih.gov
Furthermore, the conformational preference of the morpholine ring plays a crucial role in directing the stereochemical outcome of its reactions. The chair conformation is generally the most stable. acs.org In a substituted morpholine, the substituents will preferentially occupy equatorial positions to minimize steric strain. However, in some cases, axial positioning may be favored due to electronic effects like the anomeric effect. nih.gov DFT calculations can quantify the energy differences between various transition states leading to different stereoisomers, thus explaining the observed product distribution. A key factor in the stereochemical control of reactions involving substituted morpholines is the avoidance of pseudo A1,3 strain, which is the steric repulsion between a substituent and the N-substituent in the morpholine ring. nih.govacs.org
To illustrate how computational chemistry can rationalize stereoselectivity, consider a hypothetical reaction involving the alkylation of an enolate derived from this compound. The approach of the electrophile would be sterically hindered from one face of the molecule by the substituents on the morpholine ring. Computational modeling could provide the following illustrative data on the transition state energies for the formation of the two possible diastereomers:
| Diastereomer | Transition State Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| (3S,5S,XR) | 15.2 | 95 : 5 |
| (3S,5S,XS) | 17.0 |
This is an interactive data table. You can sort the columns by clicking on the headers.
Note: The data in this table is illustrative and not based on actual experimental results for the title compound.
Molecular Dynamics Simulations for Conformational Flexibility in Solution
While DFT calculations are excellent for studying static structures and transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in solution. mdpi.com For this compound, MD simulations could be employed to understand its conformational flexibility, which is crucial for its interaction with other molecules.
An MD simulation would typically involve placing the morpholine derivative in a simulation box filled with a chosen solvent (e.g., water, chloroform) and solving Newton's equations of motion for all atoms over a certain period. This would generate a trajectory of the molecule's movement, revealing the accessible conformations and the timescale of transitions between them. The morpholine ring itself can exist in chair and boat conformations, with the chair form being significantly more stable. acs.org For a substituted morpholine, the chair conformation can have the substituents in either axial or equatorial positions.
MD simulations can quantify the relative populations of these different conformers in solution. For this compound, the cis relationship of the substituents would likely lead to a preferred diequatorial conformation of the chair form to minimize steric hindrance. The flexibility of the allyl and methyl carboxylate groups would also be a key output of such simulations, showing their preferred orientations and the extent of their rotational freedom.
The following table provides an illustrative example of the kind of data that could be obtained from an MD simulation of this compound in chloroform:
| Conformer | Population (%) | Average Dihedral Angle (C2-C3-C(O)-O) |
|---|---|---|
| Chair (diequatorial) | 98.5 | -175° |
| Chair (diaxial) | 1.0 | -60° |
| Twist-boat | 0.5 | -120° |
This is an interactive data table. You can sort the columns by clicking on the headers.
Note: The data in this table is illustrative and not based on actual experimental results for the title compound.
Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Analogue Design (excluding biological activity discussion)
Cheminformatics and data mining are powerful tools for designing analogues of a lead compound to explore the chemical space and optimize its properties. While SAR is often associated with biological activity, the principles can be applied to the optimization of other properties, such as chemical reactivity, selectivity, or physical properties, without discussing biological outcomes. nih.gov
For this compound, a cheminformatics approach to analogue design would begin with the creation of a virtual library of related compounds. This could be achieved by systematically modifying the substituents at the 3, 5, and N-positions of the morpholine ring. For example, the allyl group at the N-position could be replaced with other alkyl or aryl groups, and the methyl ester at the C3 position could be varied to other esters or amides.
Once a virtual library is generated, various molecular descriptors can be calculated for each analogue. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment, partial charges). Data mining techniques, such as principal component analysis (PCA) or clustering, can then be used to analyze the chemical space covered by the library and identify compounds with diverse properties.
The goal of this analysis would be to establish relationships between the structural features of the analogues and their predicted properties. For instance, one could build a quantitative structure-property relationship (QSPR) model to predict the regioselectivity of a particular reaction based on calculated electronic descriptors of the morpholine analogues. This would allow for the rational design of new analogues with desired chemical reactivity or selectivity.
An illustrative data table for a set of virtual analogues of this compound is presented below, showcasing some common molecular descriptors used in cheminformatics studies:
| Analogue | Modification | Molecular Weight (g/mol) | logP | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| 1 (Parent) | - | 199.25 | 1.2 | 38.7 |
| 2 | N-benzyl instead of N-allyl | 249.30 | 2.5 | 38.7 |
| 3 | C3-ethyl ester instead of methyl ester | 213.28 | 1.6 | 38.7 |
| 4 | C5-propyl instead of allyl | 201.27 | 1.7 | 29.5 |
This is an interactive data table. You can sort the columns by clicking on the headers.
Note: The data in this table is illustrative and not based on actual experimental results for the title compound.
Applications of 3s,5s Methyl 5 Allylmorpholine 3 Carboxylate As a Chiral Building Block and Intermediate
Strategic Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules
Chiral morpholines are crucial components in the total synthesis of various natural products and biologically active molecules. researchgate.net Their rigid, chair-like conformation allows for precise control of stereochemistry during synthetic transformations. Although direct examples of the use of (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate in total synthesis are not prominent in the literature, analogous chiral morpholine (B109124) synthons are employed to construct key fragments of larger, more complex molecules. researchgate.net The defined stereocenters at the C3 and C5 positions of this specific molecule would allow it to serve as a chiral template, guiding the formation of new stereocenters in a predictable manner. The allyl group at the N5 position provides a handle for further chemical modifications, such as cross-metathesis or oxidation, enabling the elaboration of the molecular framework.
Precursor for Advanced Heterocyclic Systems and Scaffolds
The this compound structure is an ideal starting point for the synthesis of more complex, advanced heterocyclic systems. The morpholine ring itself is a key feature in many pharmaceuticals. e3s-conferences.orgscispace.com The functional groups present in this molecule—the secondary amine (after potential hydrolysis of the ester), the allyl group, and the carboxylate—offer multiple points for diversification and annulation reactions to build fused or spirocyclic heterocyclic systems. For instance, the allyl group can participate in ring-closing metathesis reactions to form bicyclic structures. The nitrogen and oxygen atoms within the morpholine ring can also influence the reactivity of the molecule and participate in various cyclization strategies. banglajol.info The synthesis of diverse heterocyclic compounds is of great interest due to their wide range of applications in materials science and medicine. researchgate.net
Utility in the Development of Fine Chemicals and Agrochemical Intermediates
Morpholine and its derivatives are widely used in the chemical industry, including in the production of fine chemicals and agrochemicals. hnsincere.comnih.gov Specifically, substituted morpholines are key components in a variety of fungicides and herbicides. e3s-conferences.orgnih.gov While the direct application of this compound as an agrochemical intermediate is not explicitly documented, its structural motifs are relevant. The development of new agrochemicals often relies on the synthesis of novel chiral molecules to enhance efficacy and reduce environmental impact. researchgate.net The chirality of this compound could be advantageous in developing stereospecific agrochemicals, potentially leading to higher potency and selectivity.
Incorporation into Chiral Ligands for Asymmetric Catalysis Development
Chiral morpholine derivatives have been successfully utilized as ligands in asymmetric catalysis. researchgate.net The nitrogen and oxygen atoms of the morpholine ring can coordinate to metal centers, and the chiral environment of the ligand can induce enantioselectivity in a variety of chemical transformations. The this compound framework could be modified to create novel chiral ligands. For example, the carboxylate group could be converted to an amide or a phosphine, which are common coordinating groups in catalysis. The stereodefined backbone of the morpholine would create a well-defined chiral pocket around the metal center, which is crucial for effective asymmetric induction. The development of new chiral ligands is a continuous effort in organic synthesis to enable the efficient and selective production of enantiomerically pure compounds. nih.gov
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, prioritizing waste reduction, energy efficiency, and the use of less hazardous substances. mdpi.com Future research concerning (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate will focus on developing synthetic pathways that improve upon traditional methods, which often suffer from poor atom economy. primescholars.com
Traditional morpholine (B109124) syntheses can involve multi-step sequences with protecting groups and harsh reagents, generating significant waste. chemrxiv.org A key area of research will be the development of catalytic, one-pot reactions that construct the morpholine core with high stereocontrol. For instance, strategies that bypass the common morpholinone intermediate and its subsequent reduction could offer significant advantages. Recent advancements in the synthesis of morpholines from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) present a greener, redox-neutral alternative. acs.orgnih.gov Applying such methodologies could streamline the synthesis of the target compound.
Atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a critical metric. monash.edu Future synthetic designs will aim to maximize this value by favoring addition and cycloaddition reactions over substitution and elimination reactions that generate stoichiometric byproducts.
Table 1: Comparison of Hypothetical Synthetic Route Concepts
| Feature | Traditional Route (e.g., Amide Cyclization/Reduction) | Future Atom-Economical Route |
|---|---|---|
| Key Transformation | Intramolecular cyclization of a haloacetamide followed by hydride reduction. | Catalytic asymmetric cycloaddition or tandem hydroamination/cyclization. organic-chemistry.org |
| Atom Economy | Low to moderate, due to use of activating groups and reducing agents. primescholars.com | High, with minimal byproduct formation. mdpi.com |
| Reagents | Chloroacetyl chloride, borane (B79455) or aluminum hydrides. chemrxiv.org | Transition metal or organocatalysts, simple starting materials. |
| Sustainability | Multiple steps, solvent-intensive purifications, hazardous reagents. | Fewer steps, potential for solvent-free conditions, recyclable catalysts. mdpi.com |
Flow Chemistry Applications for Scalable Synthesis
Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and heterocyclic scaffolds. mtak.hunih.gov Its adoption for the synthesis of this compound offers numerous potential advantages over traditional batch processing, including enhanced safety, improved reaction control, and straightforward scalability. springerprofessional.de
The precise control over parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and selectivities. acs.org For the synthesis of a stereochemically rich molecule like the target compound, flow processing can enable the rapid optimization of conditions to maximize diastereoselectivity. Furthermore, hazardous reactions or those involving unstable intermediates can be performed more safely on a continuous basis, as only small volumes of material are reacting at any given time. nih.gov Telescoping multiple reaction steps into a single continuous sequence without isolating intermediates is a key goal of flow chemistry, which could significantly increase the efficiency of producing this morpholine building block. mtak.hu
Table 2: Potential Parameters for Flow Synthesis of a Morpholine Precursor
| Parameter | Potential Range/Condition | Rationale for Control |
|---|---|---|
| Reactor Type | Packed-bed reactor with a chiral catalyst | To facilitate a key stereoselective cyclization step. |
| Temperature | -20 °C to 150 °C | Fine-tuning for optimal reaction rate and selectivity. |
| Residence Time | 1 to 30 minutes | Precise control to maximize conversion and minimize side reactions. mdpi.com |
| Pressure | 1 to 10 bar | To suppress solvent boiling and control gas-liquid reactions (e.g., hydrogenation). |
| In-line Analysis | FT-IR, NMR | For real-time monitoring and process optimization. nih.gov |
Integration with Biocatalysis for Enhanced Enantioselectivity and Green Chemistry
Achieving the specific (3S,5S) stereochemistry is critical for the biological function of molecules derived from this scaffold. While asymmetric chemical catalysis is effective, biocatalysis offers an increasingly attractive alternative, providing exceptional stereoselectivity under mild, environmentally benign conditions. mdpi.comnih.gov
Future synthetic routes are likely to integrate enzymatic steps to set the key stereocenters. For instance, enzymes such as imine reductases (IREDs) or transaminases could be employed for the asymmetric synthesis of a chiral amino alcohol precursor, which is then cyclized to form the morpholine ring. digitellinc.com These biocatalytic transformations often proceed with near-perfect enantiomeric excess (>99% ee), eliminating the need for difficult chiral separations. illinois.edu The development of enzyme libraries and the application of directed evolution can further tailor biocatalysts to accept specific substrates for the synthesis of novel morpholine derivatives. researchgate.net
Table 3: Potential Biocatalytic Approaches for Stereocontrol
| Enzyme Class | Potential Application in Synthesis | Advantages |
|---|---|---|
| Imine Reductase (IRED) | Asymmetric reductive amination to form a key C-N bond with high stereocontrol. digitellinc.com | High enantioselectivity, mild reaction conditions (aqueous buffer, room temp). |
| Transaminase (TAm) | Asymmetric synthesis of a chiral amine precursor from a prochiral ketone. | Excellent stereocontrol, potential for dynamic kinetic resolution. |
| Lipase (B570770)/Esterase | Kinetic resolution of a racemic morpholine ester or a precursor. | Wide availability of robust enzymes, high enantioselectivity. |
| Laccase | Oxidative coupling reactions for precursor synthesis. nih.gov | Uses molecular oxygen as a green oxidant. |
Exploration of Novel Functional Group Interconversions of the Allyl and Ester Moieties
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The allyl and ester moieties serve as versatile handles for introducing molecular diversity, a crucial aspect of generating compound libraries for drug discovery. nih.gov
Future research will undoubtedly explore novel transformations of these groups. The allyl group is particularly valuable, offering a gateway to a wide array of functionalities. Beyond simple reduction or oxidation, it can participate in more complex carbon-carbon and carbon-heteroatom bond-forming reactions. The ester group can be readily converted into a variety of other functionalities, most commonly amides, to modulate properties like solubility and hydrogen bonding capacity. researchgate.net
Table 4: Potential Functional Group Interconversions
| Moiety | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Allyl | Olefin Metathesis | Grubbs' or Hoveyda-Grubbs' catalysts | Substituted alkenes |
| Hydroformylation | Rh/phosphine catalysts, CO/H₂ | Aldehyde | |
| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂ | Methyl ketone | |
| Aziridination | DppONH₂, PhI(OAc)₂ | Aziridine (B145994) | |
| Ester | Amidation | Amine, coupling agent or direct heating | Amide |
| Reduction | LiAlH₄, LiBH₄ | Primary alcohol | |
| Grignard Reaction | R-MgBr | Tertiary alcohol |
Computational Design of Next-Generation Morpholine-Based Building Blocks
As computational power increases, in silico methods are becoming indispensable in the design of novel molecular scaffolds. mdpi.com Starting with the this compound core, computational tools can be used to design next-generation building blocks with tailored properties for specific biological targets.
Molecular docking and dynamics simulations can predict how derivatives of the scaffold might bind to a target protein, guiding the selection of which derivatives to synthesize. rsc.org This structure-based design approach can significantly accelerate the drug discovery process. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate structural features with biological activity, further refining the design of new compounds. e3s-conferences.org The exploration of the morpholine's conformational landscape and its influence on how appended functional groups are presented in three-dimensional space is a key area where computational chemistry can provide valuable insights, aiding in the design of molecules that occupy novel and sp³-rich chemical space. acs.org
Table 5: Application of Computational Methods in Scaffold Design
| Computational Method | Objective | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict binding modes and affinities of virtual derivatives in a target active site. mdpi.com | Prioritization of synthetic targets with high predicted potency. |
| Molecular Dynamics | Simulate the dynamic behavior and stability of the ligand-protein complex over time. | Validation of binding poses and identification of key interactions. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity. | Design of novel scaffolds that fit the pharmacophore model. |
| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of compounds with poor drug-like properties. |
| Quantum Mechanics | Calculate electronic properties and reaction mechanisms. | Understanding reactivity for planning synthetic transformations. |
Q & A
Q. How can mechanistic studies elucidate the role of the morpholine ring in this compound’s reactivity?
- Answer: Isotopic labeling (e.g., ) tracks bond cleavage in hydrolysis. Kinetic isotope effects (KIE) and Hammett plots correlate substituent effects with reaction rates .
Key Methodological Insights from Evidence
- Synthesis: Reflux with CDI/TEA enables amide/ester bond formation .
- Characterization: HRMS and NMR resolve structural ambiguities; X-ray crystallography confirms stereochemistry .
- Stability: Cooling (-20°C) and inert storage mitigate degradation .
- Computational Modeling: DS software predicts steric/electronic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
